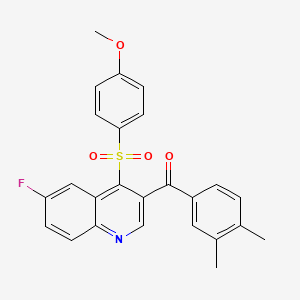

(3,4-Dimethylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,4-Dimethylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, pharmaceuticals, and materials science . The compound also contains a methoxy group (OCH3), a sulfonyl group (SO2), and a fluorine atom.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the sulfonyl group could potentially introduce some interesting electronic effects, as sulfonyl groups are known to be good leaving groups in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility in various solvents .Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Properties

Synthesis of Fluoroquinolones : The synthesis of fluoroquinolones, including derivatives of quinoline, has been investigated through reactions involving imidoylketenes and iminopropadienones, demonstrating the versatility of quinoline derivatives in producing compounds with potential antimicrobial activity (Fulloon & Wentrup, 2009).

Fluorophore Development : Research into the development of novel fluorophores, such as 6-methoxy-4-quinolone, has highlighted the potential of quinoline derivatives in fluorescence-based applications, showing strong fluorescence across a wide pH range, which is beneficial for biomedical analysis (Hirano et al., 2004).

Radiochemical Synthesis : The synthesis of carbon-14 labeled quinolin-2(1H)-one derivatives, such as XEN-D0401, for use as BK channel activators in medical research, illustrates the compound's relevance in developing radiolabeled compounds for pharmacological studies (Kitson et al., 2010).

Structural and Luminescent Properties : Investigations into the structural aspects and properties of quinoline-based amides have revealed their potential in forming gels and crystalline solids with varied luminescent properties, offering insights into the use of quinoline derivatives in material science and optoelectronic applications (Karmakar et al., 2007).

Anion Exchange Membranes : Poly(arylene ether sulfone) anion exchange membranes containing pendant benzyl-quaternary ammonium groups, synthesized using difluoro aromatic ketone monomers, have shown promising results in hydroxide conductivity and stability, indicating potential applications in fuel cells and energy technology (Shi et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO4S/c1-15-4-5-17(12-16(15)2)24(28)22-14-27-23-11-6-18(26)13-21(23)25(22)32(29,30)20-9-7-19(31-3)8-10-20/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSMYSWGZZVURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)

![2,6-dichloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]pyridine-3-sulfonamide](/img/structure/B2440238.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)

![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)